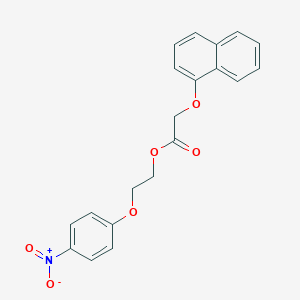

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate

Description

Properties

IUPAC Name |

2-(4-nitrophenoxy)ethyl 2-naphthalen-1-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c22-20(14-27-19-7-3-5-15-4-1-2-6-18(15)19)26-13-12-25-17-10-8-16(9-11-17)21(23)24/h1-11H,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPTXEAEZNYGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-(naphthalen-1-yloxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy and naphthyloxy groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to analogs from the provided evidence (Table 1).

Key Observations:

- Aromatic Substituents: The 4-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance oxidative stability compared to non-nitro analogs like those in and . Naphthalen-1-yl vs. Naphthalen-2-yl: The position of the naphthalene substituent affects steric interactions and π-stacking efficiency. Naphthalen-1-yl derivatives (target compound, 2d) may exhibit tighter molecular packing than naphthalen-2-yl analogs ().

- Functional Groups: The triazole ring in compound 2d () introduces hydrogen-bonding capability and polarity, contrasting with the target compound’s ether linkages.

Physicochemical and Electronic Properties

- Solubility: The nitro group in the target compound likely reduces solubility in polar solvents compared to hydroxyl-containing analogs like 2d (). Naphthalene vs. Phenyl: Naphthalene-containing compounds (target, ) exhibit lower solubility in ethanol than purely phenyl-substituted esters due to increased hydrophobicity.

Structural Characterization Techniques

- Crystallography : SHELX programs () are widely used for small-molecule refinement, including compounds with nitro groups. The target compound’s crystal structure may require high-resolution data due to the nitro group’s electron density.

- Spectroscopy : Analogs in were characterized via ¹H/¹³C NMR in CDCl₃, a method applicable to the target compound.

Biological Activity

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a nitrophenoxy group and a naphthyloxy moiety. These functional groups contribute to its chemical reactivity and potential interactions with biological systems.

- Chemical Formula: C17H17NO5

- Molecular Weight: 313.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptors : It can interact with receptors involved in signal transduction, potentially affecting cellular responses.

The nitrophenoxy group is known for its ability to participate in nucleophilic aromatic substitution reactions, while the naphthyloxy group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory properties. The presence of the nitrophenyl group is often associated with modulation of inflammatory pathways, which may be relevant for therapeutic applications in inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of similar compounds on cancer cell lines indicate that they may induce apoptosis or inhibit cell proliferation. For example, research has documented the effects of related naphthalene derivatives on cancer cells, suggesting that this compound could also exhibit cytotoxic properties against specific tumor types.

Study on Enzymatic Activity

A study profiling various chemicals, including those similar to this compound, across numerous enzymatic assays revealed that compounds with nitro groups often demonstrate significant interactions with cytochrome P450 enzymes and other drug-metabolizing enzymes . This finding suggests that the compound may influence drug metabolism and efficacy.

Toxicological Assessment

In a broader toxicological profiling effort involving over 900 chemicals, it was noted that compounds similar to this compound exhibited varied levels of toxicity depending on their chemical structure and functional groups . Such assessments are crucial for understanding the safety and potential therapeutic window of new chemical entities.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl 2-(4-nitrophenoxy)acetate | Antimicrobial | Effective against Gram-positive bacteria |

| 2-(4-Nitrophenoxy)ethanol | Anti-inflammatory | Modulates cytokine production |

| 2-(naphthalen-1-yloxy)acetic acid | Cytotoxic | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.